molecular formula C270H401N73O83S7 B3029317 重组人表皮生长因子 CAS No. 62253-63-8

重组人表皮生长因子

货号 B3029317
CAS 编号: 62253-63-8
分子量: 6222 g/mol
InChI 键: GVUGOAYIVIDWIO-UFWWTJHBSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

RHuEGF (recombinant human epidermal growth factor) is a polypeptide growth factor that is widely used in scientific research. It plays an important role in the regulation of cell growth and differentiation, and is most commonly used in studies of wound healing, tissue regeneration, and cancer. rHuEGF is also known to have anti-inflammatory and antioxidant effects, making it a useful tool for research into many diseases.

科学研究应用

放射线引起的慢性伤口的伤口愈合

重组人表皮生长因子 (rHuEGF) 已成功用于治疗放射线引起的慢性伤口。一个案例研究报告了一位 59 岁女性患者胸部慢性伤口的愈合情况,尽管接受了常规治疗,但该伤口已持续 3 年。rHuEGF 的应用在 16 周内实现了愈合,表明其具有治疗放射线引起的慢性伤口的潜力 (Lee 等,2007)

慢性皮肤溃疡治疗

rHuEGF 在治疗慢性皮肤溃疡方面已显示出显着效果。一项涉及 40 例慢性皮肤溃疡患者的研究表明,与常规治疗相比,rHuEGF 促进了肉芽组织的成熟并加速了伤口愈合,强调了其在慢性皮肤溃疡管理中的治疗潜力 (田家,2011)

面部和颈部瘢痕的整形手术

在面部和颈部瘢痕的整形手术中,已经研究了 rHuEGF 与皮肤软组织扩张器的联合使用。这种方法导致更好的皮肤扩张率、更短的皮肤扩张时间和降低的软组织快速回缩率,证明了 rHuEGF 在临床应用中的有效性和可行性 (Da,2014)

放射治疗伤口治疗

rHuEGF 已有效用于治疗放射治疗伤口。一项针对 88 例患者的研究发现,rHuEGF 治疗可缩短放射治疗伤口的疼痛缓解和愈合时间,且未观察到副作用。这强调了其在促进放射治疗伤口愈合方面的显着作用 (Jin,2002)

烫伤中的皮肤再生

研究表明,rHuEGF 可以显着促进深二度烫伤中的皮肤再生。在动物模型中使用输注泵和局部应用 rHuEGF 凝胶的研究表明,上皮化率和皮肤再生标志物的表达增强,表明其在治疗烫伤方面的有效性 (Giri 等,2015)

表皮细胞去分化成干细胞

已观察到 rHuEGF 可以诱导表皮细胞在体内去分化成干细胞。这一发现源于一项研究,其中用 rHuEGF 治疗腿部溃疡患者,导致再生表皮中存在干细胞。这为表皮细胞逆转提供了证据,这对于理解表皮再生至关重要 (Fu 等,2001)

作用机制

Target of Action

The primary target of rHuEGF is the Epidermal Growth Factor Receptor (EGF-R) . EGF-R is a cell surface receptor that is activated by the binding of its ligand, EGF . This receptor plays a crucial role in the regulation of cell growth, proliferation, and differentiation .

Mode of Action

rHuEGF interacts with its target, the EGF-R, by binding to it . This binding induces a neutralizing antibody-mediated immune response against the normal circulating self-protein antigen EGF . This prevents EGF from binding to and activating the EGF-R, thereby inhibiting the transduction of the signals that drive cancer cell proliferation, survival, and spread .

Biochemical Pathways

The interaction of rHuEGF with EGF-R affects several biochemical pathways. The primary pathway is the EGF/EGF-R signaling pathway, which is involved in cell growth and proliferation . By inhibiting this pathway, rHuEGF can potentially slow down or stop the growth of certain types of cancer cells .

Pharmacokinetics

It is known that rhuegf is a biotechnology product that is being investigated for the treatment of advanced non-small cell lung cancer (nsclc) . More research is needed to fully understand the ADME properties of rHuEGF and their impact on its bioavailability.

Result of Action

The result of rHuEGF’s action is the generation of anti-EGF antibody titers, leading to a decrease in the EGF concentration . This can potentially inhibit the growth of cancer cells, as EGF is a growth factor that promotes cell proliferation . In clinical trials, it has been observed that 80% of the vaccinated patients achieved stable disease .

安全和危害

rHuEGF may cause respiratory irritation and skin irritation . It is recommended to use only outdoors or in a well-ventilated area and avoid breathing dust/fumes .

生化分析

Biochemical Properties

Recombinant Human Epidermal Growth Factor plays a crucial role in various biochemical reactions. It interacts primarily with the epidermal growth factor receptor (EGFR), a transmembrane protein with intrinsic tyrosine kinase activity. Upon binding to EGFR, rHuEGF induces receptor dimerization and autophosphorylation, leading to the activation of downstream signaling pathways such as the MAPK, PI3K/AKT, and JAK/STAT pathways . These interactions result in the modulation of various cellular processes, including cell proliferation, survival, and differentiation.

Cellular Effects

Recombinant Human Epidermal Growth Factor exerts significant effects on various cell types and cellular processes. In epithelial cells, rHuEGF promotes cell proliferation and migration, which are essential for wound healing and tissue regeneration . It also influences cell signaling pathways, such as the MAPK and PI3K/AKT pathways, leading to changes in gene expression and cellular metabolism. Additionally, rHuEGF has been shown to enhance the survival and proliferation of keratinocytes, fibroblasts, and other cell types involved in tissue repair .

Molecular Mechanism

The molecular mechanism of action of Recombinant Human Epidermal Growth Factor involves its binding to the epidermal growth factor receptor (EGFR) on the cell surface. This binding triggers receptor dimerization and autophosphorylation, activating the receptor’s intrinsic tyrosine kinase activity . The activated EGFR then phosphorylates various downstream signaling molecules, leading to the activation of multiple signaling pathways, including the MAPK, PI3K/AKT, and JAK/STAT pathways. These pathways regulate gene expression, cell proliferation, survival, and differentiation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Recombinant Human Epidermal Growth Factor can vary over time. rHuEGF is stable when stored at -20°C to -70°C and can be reconstituted in sterile distilled water or aqueous buffer . Over time, the stability and activity of rHuEGF may decrease, and repeated freeze-thaw cycles should be avoided to maintain its efficacy . Long-term studies have shown that rHuEGF can sustain its biological activity for several months when stored under appropriate conditions .

Dosage Effects in Animal Models

The effects of Recombinant Human Epidermal Growth Factor vary with different dosages in animal models. At low doses, rHuEGF promotes cell proliferation and tissue regeneration without causing adverse effects . At high doses, rHuEGF may induce toxic effects, such as excessive cell proliferation and potential tumorigenesis . It is essential to determine the optimal dosage to achieve the desired therapeutic effects while minimizing potential risks.

Metabolic Pathways

Recombinant Human Epidermal Growth Factor is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate cell proliferation, survival, and differentiation . rHuEGF influences metabolic flux and metabolite levels by modulating the activity of key signaling pathways, such as the MAPK and PI3K/AKT pathways . These interactions play a vital role in maintaining cellular homeostasis and promoting tissue repair.

Transport and Distribution

Recombinant Human Epidermal Growth Factor is transported and distributed within cells and tissues through interactions with specific transporters and binding proteins . Upon binding to the epidermal growth factor receptor (EGFR), rHuEGF is internalized and transported to various cellular compartments . This process ensures the proper localization and accumulation of rHuEGF, allowing it to exert its biological effects effectively.

Subcellular Localization

The subcellular localization of Recombinant Human Epidermal Growth Factor is primarily determined by its interaction with the epidermal growth factor receptor (EGFR) . Upon binding to EGFR, rHuEGF is internalized and directed to specific cellular compartments, such as endosomes and lysosomes . This localization is essential for the proper functioning of rHuEGF, as it allows the activation of downstream signaling pathways and the regulation of cellular processes.

属性

IUPAC Name

(4S)-5-[[(2S)-1-[[(2R)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(1S)-4-carbamimidamido-1-carboxybutyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-[[2-[[(2S,3S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-4-amino-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-3-carboxy-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-carboxy-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[2-[[(2S)-3-carboxy-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[2-[[(2S)-3-carboxy-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2R)-2-[[(2S)-4-carboxy-2-[[(2S)-2-[[(2S)-3-carboxy-2-[[(2S)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]butanoyl]amino]-3-sulfanylpropanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]propanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-sulfanylpropanoyl]amino]-4-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]propanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-sulfanylpropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]butanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]-3-sulfanylpropanoyl]amino]-4-oxobutanoyl]amino]-3-sulfanylpropanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]acetyl]amino]-5-oxopentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C270H401N73O83S7/c1-24-134(19)217(262(420)293-112-201(355)298-161(69-74-205(359)360)229(387)301-160(45-35-82-286-269(279)280)228(386)333-192(119-428)255(413)307-162(68-73-198(274)352)230(388)316-176(94-141-54-64-150(350)65-55-141)241(399)304-159(44-34-81-285-268(277)278)227(385)325-186(105-212(373)374)248(406)313-169(87-127(5)6)235(393)302-158(43-31-33-80-272)226(384)318-179(97-144-108-289-156-41-29-27-39-153(144)156)243(401)319-178(96-143-107-288-155-40-28-26-38-152(143)155)242(400)305-164(71-76-207(363)364)231(389)312-170(88-128(7)8)236(394)310-167(267(425)426)46-36-83-287-270(281)282)341-250(408)174(92-139-50-60-148(348)61-51-139)300-203(357)113-292-261(419)214(131(13)14)340-264(422)216(133(17)18)339-259(417)195(122-431)335-246(404)182(101-200(276)354)322-257(415)191(118-427)332-220(378)137(22)297-234(392)175(93-140-52-62-149(349)63-53-140)315-225(383)157(42-30-32-79-271)303-247(405)185(104-211(371)372)326-237(395)168(86-126(3)4)311-219(377)136(21)296-224(382)163(70-75-206(361)362)309-265(423)218(135(20)25-2)342-251(409)177(95-142-56-66-151(351)67-57-142)317-233(391)166(78-85-433-23)308-256(414)194(121-430)336-263(421)215(132(15)16)338-204(358)114-291-223(381)184(103-210(369)370)323-244(402)180(98-145-109-283-124-294-145)320-238(396)171(89-129(9)10)314-258(416)193(120-429)334-240(398)173(91-138-48-58-147(347)59-49-138)299-202(356)111-290-222(380)183(102-209(367)368)324-245(403)181(99-146-110-284-125-295-146)321-254(412)190(117-346)330-239(397)172(90-130(11)12)328-260(418)197-47-37-84-343(197)266(424)196(123-432)337-232(390)165(72-77-208(365)366)306-252(410)189(116-345)331-249(407)187(106-213(375)376)327-253(411)188(115-344)329-221(379)154(273)100-199(275)353/h26-29,38-41,48-67,107-110,124-137,154,157-197,214-218,288-289,344-351,427-432H,24-25,30-37,42-47,68-106,111-123,271-273H2,1-23H3,(H2,274,352)(H2,275,353)(H2,276,354)(H,283,294)(H,284,295)(H,290,380)(H,291,381)(H,292,419)(H,293,420)(H,296,382)(H,297,392)(H,298,355)(H,299,356)(H,300,357)(H,301,387)(H,302,393)(H,303,405)(H,304,399)(H,305,400)(H,306,410)(H,307,413)(H,308,414)(H,309,423)(H,310,394)(H,311,377)(H,312,389)(H,313,406)(H,314,416)(H,315,383)(H,316,388)(H,317,391)(H,318,384)(H,319,401)(H,320,396)(H,321,412)(H,322,415)(H,323,402)(H,324,403)(H,325,385)(H,326,395)(H,327,411)(H,328,418)(H,329,379)(H,330,397)(H,331,407)(H,332,378)(H,333,386)(H,334,398)(H,335,404)(H,336,421)(H,337,390)(H,338,358)(H,339,417)(H,340,422)(H,341,408)(H,342,409)(H,359,360)(H,361,362)(H,363,364)(H,365,366)(H,367,368)(H,369,370)(H,371,372)(H,373,374)(H,375,376)(H,425,426)(H4,277,278,285)(H4,279,280,286)(H4,281,282,287)/t134-,135-,136-,137-,154-,157-,158-,159-,160-,161-,162-,163-,164-,165-,166-,167-,168-,169-,170-,171-,172-,173-,174-,175-,176-,177-,178-,179-,180-,181-,182-,183-,184-,185-,186-,187-,188-,189-,190-,191-,192-,193-,194-,195-,196-,197-,214-,215-,216-,217-,218-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVUGOAYIVIDWIO-UFWWTJHBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NCC(=O)NC(CCC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CS)C(=O)NC(CCC(=O)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CC4=CNC5=CC=CC=C54)C(=O)NC(CCC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)C(CC6=CC=C(C=C6)O)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(C(C)C)NC(=O)C(CS)NC(=O)C(CC(=O)N)NC(=O)C(CS)NC(=O)C(C)NC(=O)C(CC7=CC=C(C=C7)O)NC(=O)C(CCCCN)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)CC)NC(=O)C(CC8=CC=C(C=C8)O)NC(=O)C(CCSC)NC(=O)C(CS)NC(=O)C(C(C)C)NC(=O)CNC(=O)C(CC(=O)O)NC(=O)C(CC9=CN=CN9)NC(=O)C(CC(C)C)NC(=O)C(CS)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)CNC(=O)C(CC(=O)O)NC(=O)C(CC1=CN=CN1)NC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C1CCCN1C(=O)C(CS)NC(=O)C(CCC(=O)O)NC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(CC(=O)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CS)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)N[C@@H](CC4=CNC5=CC=CC=C54)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)O)NC(=O)[C@H](CC6=CC=C(C=C6)O)NC(=O)CNC(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CS)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CS)NC(=O)[C@H](C)NC(=O)[C@H](CC7=CC=C(C=C7)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CC8=CC=C(C=C8)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](CS)NC(=O)[C@H](C(C)C)NC(=O)CNC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC9=CN=CN9)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CS)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)CNC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC1=CN=CN1)NC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CS)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C270H401N73O83S7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80211314
Record name Nepidermin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80211314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

6222 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

62253-63-8
Record name Nepidermin [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062253638
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nepidermin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14145
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Nepidermin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80211314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Human Epidermal Growth Factor (HuEGF) (4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2- [[(4R,7S,10S,16S,19S,25S,28S,31R)-31-[[(2S)-4-amino-2- [[(1R,6R,9S,12S,15S,18S,21S,24S,27S,30S,33S,36S,39R,44R,50S,53S,56S,59S,62S,68S,73S,76S,79S,85S)- 15-(4-aminobutyl)-30-[(2S)-butan-2-yl]-44-[[(2S)-4-carboxy-2-[[(2S)-2-[[(2S)-3-carboxy-2-[[(2S)-2-[[(2S)-2,4- diamino-4-oxobutanoyl]amino]-3 hydroxypropanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino] butanoyl]amino]-27-(2-carboxyethyl)-18,62,79-tris(carboxymethyl)-56-(hydroxymethyl)-12,33,68-tris[(4- hydroxyphenyl)methyl]-59,76-bis(1H-imidazol-4-ylmethyl)-9,24-dimethyl-21,53,73-tris(2-methylpropyl)-36- (2-methylsulfanylethyl) 8,11,14,17,20,23,26,29,32,35,38,45,51,54,57,60,63,66,69,71,74,77,80,83,86- pentacosaoxo-85-propan-2-yl-3,4,41,42-tetrathia 7,10,13,16,19,22,25,28,31,34,37,46,52,55,58,61,64,67,70,72,75,78,81,84,87- pentacosazatricyclo[37.31.17.046,50]heptaoctacontane-6-carbonyl]amino]-4 oxobutanoyl]amino]-16-[(2S)- butan-2-yl]-7-(3-carbamimidamidopropyl)-10-(2-carboxyethyl)-19-[(4-hydroxyphenyl)methyl]- 6,9,12,15,18,21,24,27,30-nonaoxo-25,28-di(propan-2-yl)-1,2-dithia-5,8,11,14,17,20,23,26,29- nonazacyclodotriacontane-4-carbonyl]amino]-5-oxopentanoyl]amino]-3-(4 hydroxyphenyl)propanoyl]amino]- 5-carbamimidamidopentanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]hexanoyl] amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-5-[[(2S)-1-[[(1S)-4- carbamimidamido-1-carboxybutyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。